Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate
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Description
Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of both chlorophenyl and methylbenzoyl moieties suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C16H18ClN1O3 |
Molecular Weight | 305.77 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
- Cell Cycle Interference : Potential effects on cell cycle progression could lead to antiproliferative effects in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the chlorophenyl and methylbenzoyl groups can significantly impact the potency and selectivity of the compound against various biological targets.
Key Findings from SAR Studies
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Methyl Group Influence : The methyl group on the benzoyl moiety may enhance binding affinity to target proteins through hydrophobic interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
A-431 | 12.5 | Doxorubicin | 10 |
Jurkat | 15.0 | Doxorubicin | 8 |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction compared to control groups.
- Clinical Relevance in Antimicrobial Therapy : In vitro assays indicated that this compound could be a candidate for treating infections caused by drug-resistant bacteria, showing promise for future clinical applications.
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-9-4-5-10-16(15)20)21-19(23)14-8-6-7-13(2)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
CFAYWWVIQWWBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.